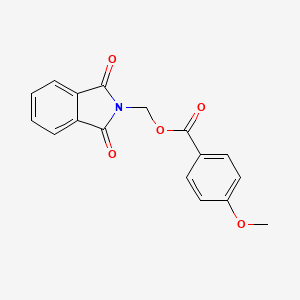

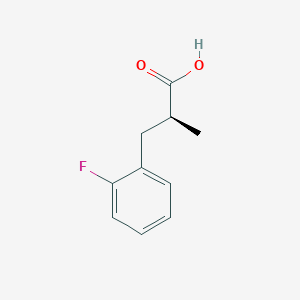

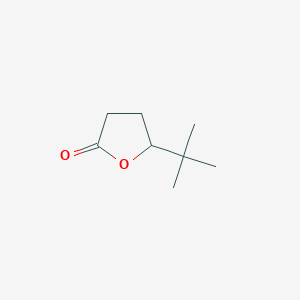

![molecular formula C11H13N3O B2467755 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine CAS No. 1003011-46-8](/img/structure/B2467755.png)

1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine

描述

Synthesis Analysis

The synthesis of similar compounds involves various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using techniques such as single-crystal X-ray diffraction . Additionally, spectroscopic techniques like FT-IR, UV–visible, 1H NMR, and HRMS can be used for characterization .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the boiling point, density, and solubility can be determined experimentally .

科学研究应用

Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole moiety serves as a versatile scaffold in medicinal chemistry. Researchers have explored derivatives of this compound for their anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . The pyrazole ring, a significant heterocyclic component, is present in several drugs with diverse pharmacological profiles. These drugs include anti-inflammatory agents, analgesics, vasodilators, and antidepressants. Additionally, pyrazole-based compounds show promise in cancer treatment, obesity management, and cytoprotection .

Antimicrobial and Antifungal Agents

Hydrazones, such as our compound of interest, exhibit antimicrobial and antifungal properties. They can serve as potential agents against various pathogens. Researchers have investigated their efficacy in combating bacterial and fungal infections .

Anti-Inflammatory and Analgesic Properties

The pyrazole ring contributes to anti-inflammatory and analgesic effects. Compounds containing this ring have been studied for their ability to alleviate pain and reduce inflammation .

Vasodilators and Cardiovascular Applications

Certain pyrazole derivatives act as vasodilators, helping to widen blood vessels. These compounds find relevance in cardiovascular medicine, where they may aid in managing blood pressure and improving blood flow .

Anticancer Potential

Given the diverse pharmacological properties of pyrazole-containing compounds, researchers have explored their potential in cancer therapy. While more studies are needed, these compounds could play a role in inhibiting tumor growth or enhancing existing treatments .

Cytoprotective Effects

Pyrazole derivatives have been investigated for their cytoprotective properties. They may help protect cells from damage caused by oxidative stress, inflammation, or other harmful factors .

作用机制

安全和危害

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXDPVYHYSEUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide](/img/structure/B2467681.png)

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-((E)-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethoxy)acetamide](/img/structure/B2467682.png)

![N-[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2467686.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2467687.png)

![5-[(3,4-dimethylphenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2467694.png)